molecular formula C22H21FN4OS B2926243 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-27-1

5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2926243
CAS RN: 887220-27-1
M. Wt: 408.5
InChI Key: OOHJNGVOUBMDKH-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, a 2-fluorophenyl group, and a 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group. The 3,4-dihydroisoquinolin-2(1H)-yl group is a key component in many biologically active compounds . The 2-fluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable bonds and improve the bioactivity of pharmaceuticals. The 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group is a heterocyclic compound that may contribute to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require computational modeling or crystallographic studies .

Scientific Research Applications

Cancer Research

This compound shows promise as an inhibitor of certain enzymes like aldo-keto reductase AKR1C3, which is of interest in the treatment of breast and prostate cancer . Its ability to selectively inhibit this enzyme could lead to the development of targeted cancer therapies.

Organic Synthesis

The compound’s structure suggests it could serve as an intermediate in the synthesis of more complex molecules. For example, similar compounds have been used in the synthesis of important intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is a key component in the production of the drug Vonoprazan .

Pharmacology

Due to the presence of the triazolothiazol moiety, the compound may act as a modulator for various pharmacological receptors. Compounds with similar structures have been shown to possess potent agonist profiles for PPARα, -γ, and -δ receptors , which are targets for treating metabolic disorders.

Material Science

The compound’s heterocyclic framework makes it a candidate for the development of novel materials with potential applications in electronics and photonics. Heterocyclic compounds have been explored for their nonlinear optical (NLO) properties, which are valuable in the creation of optoelectronic devices .

Antimicrobial Research

The structural similarity to other dihydroisoquinoline derivatives suggests potential antimicrobial properties. Such compounds have been investigated for their activity against various pathogens, offering a new avenue for the development of antibacterial and antifungal agents .

Agricultural Chemistry

Compounds with similar backbones have been synthesized for their antioomycete activity, which could be useful in managing plant diseases and enhancing crop protection strategies .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. The development of more potent derivatives could also be a valuable direction .

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(16-9-5-6-10-17(16)23)26-12-11-14-7-3-4-8-15(14)13-26/h3-10,19,28H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHJNGVOUBMDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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